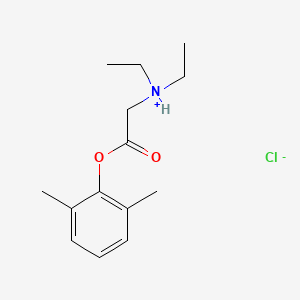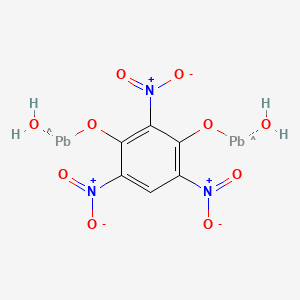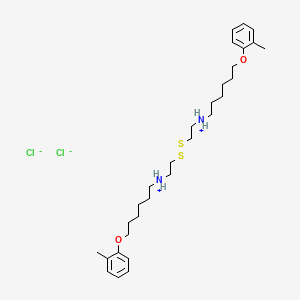
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is a chemical compound that features a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (trans)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine group.
Cyclobutylmethylamine: Similar but without the mercapto group.
Uniqueness
(trans)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to the presence of both the mercapto and amine groups on the cyclobutane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
41551-80-8 |
|---|---|
Fórmula molecular |
C5H12ClNS |
Peso molecular |
153.67 g/mol |
Nombre IUPAC |
[(1S,2R)-2-sulfanylcyclobutyl]methylazanium;chloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
LLQWRFCGJTVBGN-UYXJWNHNSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1C[NH3+])S.[Cl-] |
SMILES canónico |
C1CC(C1C[NH3+])S.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)





